Lugdunin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

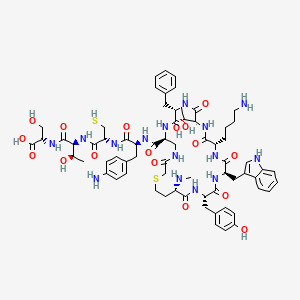

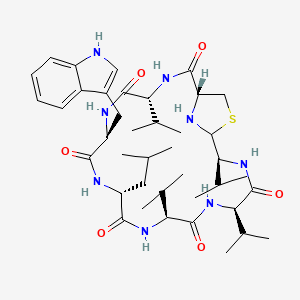

Lugdunin est un nouveau composé antibiotique classé comme un peptide cyclique contenant une thiazolidine. Il a été isolé pour la première fois en 2016 de la bactérie Staphylococcus lugdunensis, qui réside dans la cavité nasale humaine. Ce composé a suscité un intérêt considérable en raison de son activité antimicrobienne puissante contre un large spectre de bactéries Gram-positives, y compris Staphylococcus aureus résistant à la méthicilline (SARM) et les entérocoques résistants à la vancomycine .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Lugdunin est synthétisé de manière non ribosomique par des synthétases peptidiques dans Staphylococcus lugdunensis. La voie biosynthétique implique la formation d'un heptapeptide cyclique composé d'acides aminés D- et L-alternés et d'un hétérocycle thiazolidine unique . L'opéron responsable de la synthèse de la lugdunine contient des gènes codant pour des synthétases peptidiques non ribosomales, une transférase phosphopantéthéinyl, une monooxygénase, une enzyme de modification inconnue, un gène régulateur et une thioestérase de type II .

Méthodes de production industrielle

Actuellement, il n'existe aucune méthode de production industrielle établie pour la lugdunine. Sa production est principalement limitée à la synthèse à l'échelle du laboratoire en utilisant le producteur naturel, Staphylococcus lugdunensis. Des recherches supplémentaires sont nécessaires pour développer des méthodes de production évolutives pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Lugdunin subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier le cycle thiazolidine ou d'autres groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la modification souhaitée et des groupes fonctionnels spécifiques ciblés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de la lugdunine. Ces dérivés peuvent présenter des activités antimicrobiennes et des propriétés physicochimiques différentes .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets antimicrobiens en dissipant le potentiel de membrane des bactéries cibles. Après insertion dans la membrane bactérienne, la lugdunine forme des nanotubes peptidiques qui facilitent la translocation des protons et des cations monovalents à travers la membrane. Cette perturbation du potentiel de membrane tue efficacement les bactéries . Les cibles moléculaires et les voies impliquées dans ce processus sont encore à l'étude, mais on pense que la lugdunine agit comme un canal peptidique qui déstabilise la membrane bactérienne .

Applications De Recherche Scientifique

Lugdunin has several scientific research applications, including:

Mécanisme D'action

Lugdunin exerts its antimicrobial effects by dissipating the membrane potential of target bacteria. Upon insertion into the bacterial membrane, this compound forms peptide nanotubes that facilitate the translocation of protons and monovalent cations across the membrane. This disruption of the membrane potential effectively kills the bacteria . The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound acts as a peptidic channel that destabilizes the bacterial membrane .

Comparaison Avec Des Composés Similaires

Lugdunin est unique parmi les peptides antimicrobiens en raison de sa synthèse non ribosomale et de la présence d'un hétérocycle thiazolidine. Des composés similaires comprennent:

Gramicidine S: Un antibiotique peptidique cyclique avec un mode d'action et une structure différents de ceux de la lugdunine.

La structure et le mode d'action uniques de la lugdunine en font un candidat prometteur pour le développement de nouvelles thérapies antimicrobiennes, en particulier contre les souches bactériennes résistantes aux médicaments .

Propriétés

Numéro CAS |

1989698-37-4 |

|---|---|

Formule moléculaire |

C40H62N8O6S |

Poids moléculaire |

783.0 g/mol |

Nom IUPAC |

(1R,4R,7S,10R,13S,16R,19S)-7-(1H-indol-3-ylmethyl)-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C40H62N8O6S/c1-19(2)15-27-35(50)45-31(21(5)6)38(53)47-32(22(7)8)39(54)48-33(23(9)10)40-44-29(18-55-40)36(51)46-30(20(3)4)37(52)43-28(34(49)42-27)16-24-17-41-26-14-12-11-13-25(24)26/h11-14,17,19-23,27-33,40-41,44H,15-16,18H2,1-10H3,(H,42,49)(H,43,52)(H,45,50)(H,46,51)(H,47,53)(H,48,54)/t27-,28+,29+,30-,31+,32-,33+,40?/m1/s1 |

Clé InChI |

QZNGYMKAHFFKCJ-ZBQZSICZSA-N |

SMILES isomérique |

CC(C)C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C2N[C@@H](CS2)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(CS2)C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(C)C)C(C)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752756.png)

![3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752785.png)

![7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752791.png)

![(2S)-2-[6-[6-[6-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]hexanoylamino]hexanoylamino]hexanoylamino]-4-methyl-N-[(2S)-4-methyl-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopentan-2-yl]pentanamide](/img/structure/B10752793.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B10752807.png)

![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)

![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![(4aS,7E,7aS)-7-[[(4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752857.png)